molecular formula C12H11NO B13041992 3,4-Dimethylisoquinoline-1-carbaldehyde

3,4-Dimethylisoquinoline-1-carbaldehyde

Cat. No.: B13041992
M. Wt: 185.22 g/mol
InChI Key: GTYBOTCUDLQNIN-UHFFFAOYSA-N
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Description

3,4-Dimethylisoquinoline-1-carbaldehyde is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of the aldehyde group at the 1-position and methyl groups at the 3 and 4 positions makes this compound unique. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethylisoquinoline-1-carbaldehyde can be achieved through several methods. One common method involves the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield.

Industrial Production Methods

Industrial production methods for this compound typically involve multi-step synthesis processes that are optimized for high yield and purity. These methods often use readily available starting materials and efficient catalytic systems to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylisoquinoline-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reagents used.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted isoquinoline derivatives. These products have various applications in chemical synthesis and research.

Scientific Research Applications

3,4-Dimethylisoquinoline-1-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-Dimethylisoquinoline-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,4-Dimethylisoquinoline-1-carbaldehyde include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl groups and the aldehyde group allows for a wide range of chemical modifications and applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

3,4-dimethylisoquinoline-1-carbaldehyde

InChI

InChI=1S/C12H11NO/c1-8-9(2)13-12(7-14)11-6-4-3-5-10(8)11/h3-7H,1-2H3

InChI Key

GTYBOTCUDLQNIN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C2=CC=CC=C12)C=O)C

Origin of Product

United States

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